![molecular formula C18H13N3O3S2 B2488803 (Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-80-4](/img/structure/B2488803.png)
(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a part of the benzothiazole family, which is known for its diverse applications in medicinal chemistry due to the biological activities associated with its structure. Benzothiazole derivatives are synthesized for their potential use in various fields, including as inhibitors, ligands, and in material science.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves cyclocondensation reactions, utilizing aminothiazole and other precursor compounds. For example, methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives have been obtained through cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate, showcasing the versatility in synthesizing benzothiazole-related compounds (Ali et al., 2012).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized using various spectroscopic techniques, including FT-IR, NMR (1H and 13C), and UV–Vis spectroscopy. X-ray diffraction methods also play a crucial role in determining the precise geometry of these molecules. For instance, the structure of a related benzothiazole derivative was studied both theoretically and experimentally, revealing insights into its geometry and electronic properties through DFT calculations and X-ray structure determination (Inkaya, 2018).
Chemical Reactions and Properties
Benzothiazole derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclization, leading to the formation of structurally diverse compounds. These reactions are often catalyzed by metals or other catalysts, demonstrating the reactivity of the benzothiazole core. The synthesis of benzo[d]imidazo[2,1-b]thiazole through aerobic oxidative cyclization between 2-aminobenzothiazole and ketone is an example of such reactivity (Mishra et al., 2014).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as melting points, solubility, and thermal behavior, are crucial for their application in different fields. Thermogravimetric analysis (TG/DTA) and differential scanning calorimetry (DSC) are commonly used to study these properties. The synthesis and characterization of benzothiazole derivatives include these analyses to better understand the material's stability and behavior under various conditions.
Chemical Properties Analysis
The chemical properties of benzothiazole derivatives, including their reactivity, stability, and interactions with other molecules, are essential for their application in pharmaceuticals and materials science. Studies on the antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their metal complexes highlight the potential of these compounds in developing new antimicrobial agents (Mishra et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
- Benzothiazole-imino-benzoic acid Schiff Bases, similar to the compound , have demonstrated good antimicrobial activity against human epidemic causing bacterial strains (Mishra et al., 2019).
- Arylidene compounds derived from 2-iminothiazolidine -4-one have shown sensitivity against various bacterial strains, indicating potential antimicrobial properties (Azeez & Abdullah, 2019).
Biological Activity Studies
- Certain benzothiazole derivatives have been synthesized and studied for their biological activities, revealing that some derivatives have toxic effects on bacteria (Uma et al., 2017).
- Schiff base ligands derived from benzothiazole compounds have been examined for their biological activity, with some complexes showing higher antibacterial activity compared to free ligands (Hassan, 2018).
Photophysical Properties
- The study of N-(benzo[d]thiazol-2-yl) acetamides reveals insights into their photophysical properties, which could be significant in understanding the behavior of similar compounds under different conditions (Balijapalli et al., 2017).
Synthesis and Characterization
- Various synthesis methods have been explored for benzothiazole derivatives, providing valuable information on the efficient preparation and potential applications of these compounds (Mohamed, 2014; 2021).
- Novel thiophene-benzothiazole derivative compounds have been synthesized and characterized, highlighting the versatility of benzothiazole compounds in chemical synthesis (Ermiş & Durmuş, 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as benzo[d]thiazole-2-carboxamides, have been found to inhibit the mycobacterial atp-phosphoribosyl transferase (hisg), which is unique to mycobacterium tuberculosis .
Mode of Action
Based on the structural similarity to other benzo[d]thiazole derivatives, it can be inferred that it may interact with its target through the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been shown to inhibit the growth of certain fungi by affecting their metabolic processes .
Result of Action
Similar compounds have shown significant inhibitory effects on the growth of certain fungi .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other substances, such as antibiotics, can induce the development of antibiotic-resistant bacteria and antibiotic resistance genes, which could potentially affect the effectiveness of this compound .
Eigenschaften
IUPAC Name |
methyl 2-[2-(1,3-benzothiazole-6-carbonylimino)-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c1-24-16(22)9-21-13-4-2-3-5-14(13)26-18(21)20-17(23)11-6-7-12-15(8-11)25-10-19-12/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZTXDQUXBJNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2488721.png)
![Tert-butyl {1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2488722.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2488726.png)
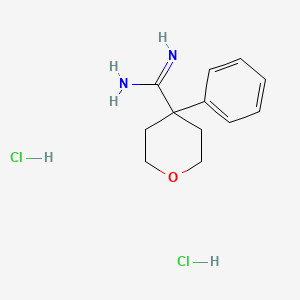
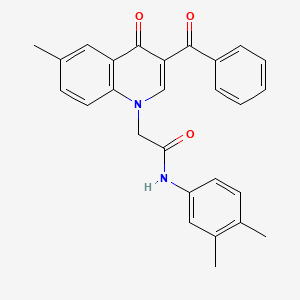
![Tert-butyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2488730.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide](/img/structure/B2488731.png)

![2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2488734.png)
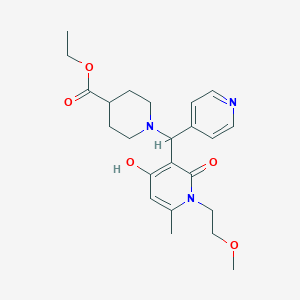
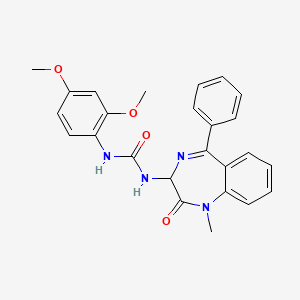
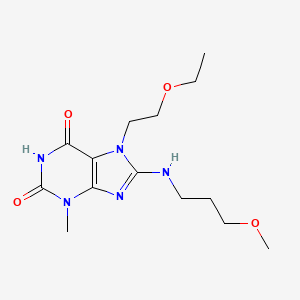
![6-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2488743.png)